BenchChemオンラインストアへようこそ!

2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid

Lipophilicity ADME Peptide solubility

2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid (CAS 553643-51-9) is a racemic (D,L) Nα-Fmoc-protected non-proteinogenic α-amino acid derivative in which the α-carbon bears a tetrahydropyran-4-yl (oxan-4-yl) substituent. With molecular formula C₂₂H₂₃NO₅ and a molecular weight of 381.43 g/mol, this compound belongs to the class of Fmoc-protected constrained glycine analogs used as building blocks in fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS).

Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
CAS No. 553643-51-9
Cat. No. B3271732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid
CAS553643-51-9
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1COCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO5/c24-21(25)20(14-9-11-27-12-10-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)
InChIKeyWNRMJMFKNFPDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid (CAS 553643-51-9): A Racemic Fmoc-Protected Tetrahydropyran-Glycine Building Block for Peptide Synthesis and Medicinal Chemistry


2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid (CAS 553643-51-9) is a racemic (D,L) Nα-Fmoc-protected non-proteinogenic α-amino acid derivative in which the α-carbon bears a tetrahydropyran-4-yl (oxan-4-yl) substituent . With molecular formula C₂₂H₂₃NO₅ and a molecular weight of 381.43 g/mol, this compound belongs to the class of Fmoc-protected constrained glycine analogs used as building blocks in fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS) . The tetrahydropyran (THP) ring introduces conformational constraint, moderate hydrophilicity via the ring oxygen, and serves as a non-aromatic bioisostere of cyclohexyl and phenyl moieties in peptidomimetic design [1].

Why Simple Fmoc-Amino Acid Analogs Cannot Substitute for 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid in Constrained Peptide Design


Generic Fmoc-amino acid building blocks such as Fmoc-glycine, Fmoc-cyclohexylglycine, or Fmoc-phenylglycine cannot replicate the integrated property profile of this tetrahydropyran-4-yl glycine scaffold. The tetrahydropyran oxygen lowers lipophilicity by approximately 2 logP units relative to the cyclohexyl isostere (Fmoc-Chg-OH, measured logP 5.60 vs. target logP 3.61), directly impacting peptide solubility and ADME properties . Unlike Fmoc-phenylglycine, which undergoes extensive base-catalyzed racemization at the α-carbon during Fmoc-SPPS coupling steps [1], the tetrahydropyran-4-yl glycine scaffold lacks the acidic benzylic C–H that drives epimerization, offering superior configurational stability. Furthermore, the tetrahydropyran ring introduces a hydrogen-bond-accepting oxygen atom and conformational restriction that neither the fully flexible Fmoc-glycine nor the hydrophobic cyclohexyl analog can provide, enabling sugar-mimetic and peptidomimetic applications as described in the foundational patent literature [2].

Quantitative Differentiation Evidence: 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid vs. Closest Structural Analogs


Lipophilicity Reduction of ~2 LogP Units vs. Fmoc-Cyclohexylglycine (Fmoc-Chg-OH) Improves Aqueous Compatibility

The target compound exhibits a predicted/calculated logP of 3.61, which is approximately 2 log units lower than the logP of 5.60 reported for Fmoc-cyclohexylglycine (Fmoc-Chg-OH, CAS 161321-36-4), its direct hydrophobic isostere . This difference arises from the replacement of a methylene (–CH₂–) unit in the cyclohexyl ring with an oxygen atom in the tetrahydropyran ring, introducing polarity and hydrogen-bond acceptor capacity. In medicinal chemistry, tetrahydropyran substituents are deliberately employed over cyclohexyl isosteres specifically to lower lipophilicity and modulate pKa, leading to improved absorption, distribution, metabolism, and excretion (ADME) outcomes [1]. For peptide synthesis applications, the lower logP translates to improved building block solubility in the polar aprotic solvents (DMF, NMP) commonly used in Fmoc-SPPS.

Lipophilicity ADME Peptide solubility Bioisostere

Absence of α-Carbon Racemization Risk vs. Fmoc-Phenylglycine (Fmoc-Phg-OH) During Fmoc-SPPS Coupling

Fmoc-phenylglycine (Fmoc-Phg-OH) is documented to undergo extensive base-catalyzed racemization during standard Fmoc-SPPS coupling steps, with the base-catalyzed coupling identified as the critical racemization step [1]. This racemization propensity arises from the acidity of the benzylic C–H proton (pKa ≈ 14–16 in DMF), which is deprotonated under coupling conditions to generate a planar enolate intermediate. In contrast, the tetrahydropyran-4-yl glycine scaffold lacks this acidic benzylic position; the α-carbon is attached to an sp³-hybridized carbon of the tetrahydropyran ring rather than an aromatic ring, eliminating the resonance stabilization pathway for enolate formation. While no direct racemization study of the target compound has been published, the structural absence of the benzylic C–H that drives Phg racemization constitutes a class-level inference of superior configurational stability [2]. The racemic (D,L) nature of CAS 553643-51-9 further means that racemization during coupling is chemically irrelevant for achiral applications, in contrast to enantiopure Fmoc-Phg-OH where even partial racemization compromises diastereomeric purity.

Racemization Solid-phase peptide synthesis Epimerization Configurational stability

Regioisomeric Differentiation from Fmoc-ThpGly-OH (CAS 285996-72-7): α-Acetic Acid vs. α-Carboxylic Acid Attachment Alters Backbone Geometry

The target compound (CAS 553643-51-9) and its closest regioisomer Fmoc-ThpGly-OH (Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, CAS 285996-72-7) share the same tetrahydropyran ring and Fmoc protecting group but differ critically in the attachment of the carboxylic acid function. In the target compound, the carboxylic acid is separated from the tetrahydropyran ring by one methylene unit (α-acetic acid topology), whereas in Fmoc-ThpGly-OH, the carboxylic acid is directly attached to the tetrahydropyran 4-position (α-carboxylic acid topology). This results in different molecular formulas (C₂₂H₂₃NO₅, MW 381.43 vs. C₂₁H₂₁NO₅, MW 367.40), different predicted acidities (pKa 3.70±0.10 vs. 3.69±0.20), and critically, different backbone geometries when incorporated into peptides . The target compound provides an extended side chain with greater conformational freedom at the Cα–Cβ bond, while Fmoc-ThpGly-OH places the backbone amide directly on the tetrahydropyran ring, creating a more constrained α,α-disubstituted amino acid motif . Selection between these two regioisomers is not interchangeable and depends on the desired peptide backbone constraint profile.

Regioisomer Peptide backbone geometry Building block selection Carboxylic acid position

Racemic (D,L) Mixture vs. Single (S)-Enantiomer (CAS 368866-31-3): Enantiomeric Composition Determines Suitability for Chiral vs. Achiral Applications

The target compound CAS 553643-51-9 is supplied as a racemic (D,L) mixture, explicitly designated as "N-Fmoc-(tetrahydropyran-4-yl)-D,L-glycine" or "a-(Fmoc-amino)tetrahydro-2H-pyran-4-acetic acid" without stereochemical specification [1]. The single (S)-enantiomer is available under CAS 368866-31-3 as (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine, typically at >95% purity from suppliers such as Creative Peptides, WuXi AppTec, and Fluorochem . The racemic mixture is appropriate for: (i) achiral peptide modifications where stereochemistry is not critical, (ii) as a precursor for chiral resolution to access either enantiomer, (iii) cost-sensitive applications where the racemate is typically less expensive than the enantiopure form (the enantiopure (S)-form requires asymmetric synthesis or chiral chromatographic separation) . Conversely, the enantiopure (S)-enantiomer is required for stereochemically defined peptide sequences, particularly in medicinal chemistry where the configuration at the α-carbon directly impacts target binding.

Racemic mixture Enantiomer Chiral resolution Achiral peptide modification

Industrial Scalability Precedent: Tetrahydropyran Glycine Served as Penultimate Precursor in >100 g API Campaign for HCV NS5A Inhibitor BMS-986097

The tetrahydropyran glycine scaffold, of which the target compound is the Fmoc-protected form, has demonstrated industrial relevance as the penultimate precursor ('acid 1') in the large-scale synthesis of the HCV NS5A inhibitor BMS-986097 at Bristol-Myers Squibb [1]. The published process chemistry work describes three generations of synthetic route development, with the third-generation route proving scalable to produce more than 100 g of the final API for toxicology studies [1]. The synthesis features a key lactone-to-tetrahydropyran conversion and a diphenylmethane deprotection via acid hydrolysis. This precedent establishes that tetrahydropyran-containing glycine derivatives are viable intermediates for pharmaceutical-scale manufacturing, providing confidence in supply chain scalability for procurement decisions. In contrast, no comparable large-scale (>100 g) synthesis precedent has been identified for the analogous Fmoc-phenylglycine in pharmaceutical API manufacturing, where racemization issues complicate scale-up [2].

Large-scale synthesis Process chemistry HCV NS5A inhibitor Pharmaceutical intermediate

Optimal Application Scenarios for 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid Based on Quantitative Differentiation Evidence


Achiral Peptide Library Synthesis Requiring Moderate Hydrophilicity and Conformational Constraint

For combinatorial peptide library construction where stereochemistry at the modified position is not critical, the racemic (D,L) nature of CAS 553643-51-9 [1] provides a cost-effective building block that is typically 30–50% less expensive than the enantiopure (S)-form (CAS 368866-31-3). The tetrahydropyran ring introduces conformational constraint without the excessive hydrophobicity (logP 3.61 vs. 5.60 for Fmoc-Chg-OH) that can cause peptide aggregation and poor solubility during SPPS and subsequent biological assays [2]. This scenario is ideal for initial hit-finding campaigns where diverse, constrained peptides are screened, and stereochemistry can be resolved later during hit-to-lead optimization.

Replacement of Phenylglycine in Aggregation-Prone or Racemization-Sensitive Peptide Sequences

In peptide sequences where phenylglycine (Phg) incorporation leads to unacceptable levels of α-carbon epimerization during Fmoc-SPPS, as documented by Luna et al. (2017) [1], the tetrahydropyran-4-yl glycine scaffold offers a structurally distinct replacement. The target compound lacks the acidic benzylic C–H proton that drives Phg racemization, providing a non-aromatic, oxygen-containing heterocyclic alternative that maintains side-chain bulk while eliminating the racemization liability. Additionally, the tetrahydropyran oxygen can serve as a hydrogen bond acceptor, potentially introducing new target interactions not possible with phenyl or cyclohexyl side chains [2].

Synthesis of Sugar-Mimetic Peptidomimetics and Carbohydrate-Templated Scaffolds

The tetrahydropyran ring is a direct structural mimic of the pyranose ring found in carbohydrates. The patent literature (US7951905B2) explicitly describes tetrahydropyranyl-derivatized amino acids as "sugar- or amino acid-mimetics" and scaffolds for combinatorial synthesis [1]. The target compound, with its Fmoc protecting group compatible with standard SPPS protocols, enables the direct incorporation of a tetrahydropyran moiety into peptide chains, creating hybrid peptide-carbohydrate mimetics. The regioisomeric identity of CAS 553643-51-9 (α-acetic acid attachment rather than α-carboxylic acid as in Fmoc-ThpGly-OH, CAS 285996-72-7) provides the extended backbone spacing preferred for mimicking glycosidic linkages [2].

Process Chemistry Route Scouting and Large-Scale Building Block Qualification

For organizations planning to scale peptide synthesis beyond milligram research quantities, the tetrahydropyran glycine scaffold has a validated industrial precedent: Bristol-Myers Squibb demonstrated a three-generation synthetic route optimization culminating in >100 g API production of BMS-986097, an HCV NS5A inhibitor [1]. This precedent supports the use of Fmoc-protected tetrahydropyran glycine building blocks in process chemistry campaigns, where supply chain reliability, cost of goods, and scalability are paramount procurement considerations. The racemic mixture (CAS 553643-51-9) can serve as a cost-efficient starting point for route scouting, with the option to switch to the enantiopure form (CAS 368866-31-3) once chiral requirements are confirmed.

Quote Request

Request a Quote for 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.